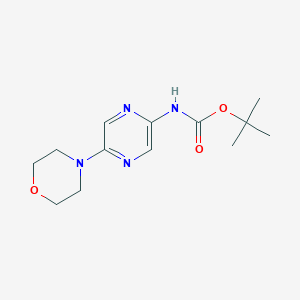

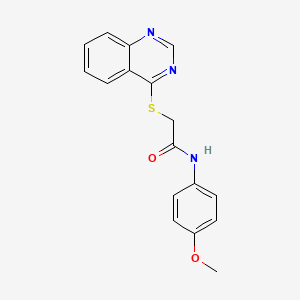

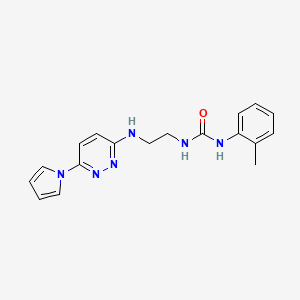

tert-Butyl (5-morpholinopyrazin-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butyl (5-morpholinopyrazin-2-yl)carbamate is not directly studied in the provided papers. However, the papers do discuss various tert-butyl carbamate derivatives and their synthesis, molecular structure, and chemical properties, which can provide insights into the analysis of similar compounds .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is a topic of interest due to their relevance in pharmaceuticals and organic chemistry. For instance, the synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate involved the separation of diastereomers and an oxidation process during crystal cultivation . Another study presented a method for synthesizing tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, which is an intermediate in biologically active compounds, through a three-step process including acylation, nucleophilic substitution, and reduction . These methods highlight the complexity and the careful control required in the synthesis of tert-butyl carbamate derivatives.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of tert-butyl carbamate derivatives have been investigated using computational methods and spectroscopic techniques. For example, the vibrational spectroscopic investigations of 5-tert-butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide were carried out using density functional methods, and the potential energy distribution was analyzed using the GAR2PED program . Similarly, the optimized molecular structure and vibrational frequencies of 5-tert-butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide were also studied . These studies provide a detailed understanding of the molecular structure and stability of tert-butyl carbamate derivatives.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl carbamate derivatives is another area of interest. The 1,3-dipolar cycloaddition of the ynamide tert-butyl N-ethynyl-N-phenylcarbamate with C-carboxymethyl-N-phenylnitrilimine was investigated, showing the formation of a 5-amino pyrazole as a single regioisomer . This study, along with others, demonstrates the potential for tert-butyl carbamate derivatives to undergo various chemical reactions, leading to the formation of complex molecules with potential applications in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives, such as their nonlinear optical behavior and electronic properties, have been analyzed. The first hyperpolarizability of these molecules indicates their potential application in nonlinear optics . The HOMO and LUMO analysis is used to determine the charge transfer within the molecules, and the NBO analysis provides insights into the stability of the molecules arising from hyper-conjugative interactions and charge delocalization . These properties are crucial for understanding the behavior of these compounds under various conditions and for their potential applications in different fields.

Scientific Research Applications

Structure-Activity Relationships

The structure-activity relationships (SAR) of compounds related to tert-butyl (5-morpholinopyrazin-2-yl)carbamate have been explored in medicinal chemistry. For example, the SAR of 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796), an inhibitor of p38alpha MAP kinase, was studied, revealing the importance of the tert-butyl group in binding to the kinase and the role of various functional groups in enhancing binding affinity (Regan et al., 2003).

Crystal Structures and Hydrogen Bonding

The crystal structures of tert-butyl carbamate derivatives have been investigated to understand hydrogen and halogen bonding interactions. In a study, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate were examined for their unique bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).

Synthesis and Biological Evaluation

The synthesis of various substituted pyrazinecarboxamides, including compounds with tert-butyl groups, has been explored for their biological activities. These compounds have shown significant activity against Mycobacterium tuberculosis and other fungal strains, highlighting their potential in developing new antimicrobial agents (Doležal et al., 2006).

Novel Chemical Preparations

Research has also focused on the preparation of novel chemical entities involving tert-butyl carbamate groups. For instance, tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate was synthesized as an important intermediate in biologically active compounds, demonstrating the utility of tert-butyl carbamate derivatives in complex synthetic processes (Zhao et al., 2017).

properties

IUPAC Name |

tert-butyl N-(5-morpholin-4-ylpyrazin-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(18)16-10-8-15-11(9-14-10)17-4-6-19-7-5-17/h8-9H,4-7H2,1-3H3,(H,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJOZQXZUDZPOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=N1)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-morpholinopyrazin-2-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(4-Chlorophenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2529077.png)

![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2529089.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide](/img/structure/B2529090.png)

![3-allyl-8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2529094.png)

![3-(4-Ethoxyphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2529095.png)

![ethyl 3-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2529098.png)